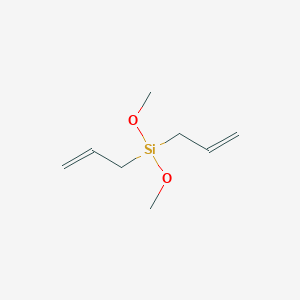

Diallyldimethoxysilane

描述

Diallyldimethoxysilane is a silicon-based organosilane compound containing two methoxy (-OCH₃) groups and two allyl (CH₂=CH-CH₂-) groups bonded to a central silicon atom. This structure enables dual functionality: the methoxy groups facilitate hydrolysis and condensation reactions, while the allyl groups provide unsaturated bonds for polymerization or crosslinking . It is primarily used in reactive hot-melt adhesives and thermoplastic crosslinked materials, offering enhanced workability and recyclability due to its hybrid organic-inorganic reactivity . Applications include coatings, sealants, and adhesives where controlled curing and adhesion promotion are critical .

属性

CAS 编号 |

18919-80-7 |

|---|---|

分子式 |

C8H16O2Si |

分子量 |

172.3 g/mol |

IUPAC 名称 |

dimethoxy-bis(prop-2-enyl)silane |

InChI |

InChI=1S/C8H16O2Si/c1-5-7-11(9-3,10-4)8-6-2/h5-6H,1-2,7-8H2,3-4H3 |

InChI 键 |

WERMRYHPOOABQT-UHFFFAOYSA-N |

SMILES |

CO[Si](CC=C)(CC=C)OC |

规范 SMILES |

CO[Si](CC=C)(CC=C)OC |

Pictograms |

Flammable |

同义词 |

DIALLYLDIMETHOXYSILANE |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Differences

The table below compares Diallyldimethoxysilane with structurally related silanes:

Reactivity and Handling Considerations

- Diallyldimethoxysilane : Combines mild hydrolysis (due to methoxy groups) with radical-mediated crosslinking via allyl groups. Safer to handle than chlorinated silanes .

- Chlorinated Silanes (e.g., Dimethyldichlorosilane) : Highly reactive with moisture, releasing HCl. Require strict PPE (gloves, goggles, ventilation) and corrosion-resistant equipment .

- Ethoxy/Methoxy Silanes (e.g., Diethoxydimethylsilane) : Slower hydrolysis allows controlled curing in coatings. Lower toxicity compared to chlorinated analogs .

Application-Specific Advantages

- Adhesives : Diallyldimethoxysilane outperforms phenyl- or methyl-substituted silanes due to its dual reactivity, enabling strong adhesion and thermal stability .

- Coatings : Diethoxydiphenylsilane is preferred for high-temperature stability, while methoxy silanes like Diallyldimethoxysilane offer better compatibility with organic polymers .

- Precision Manufacturing : Chlorinated silanes (e.g., Dichloromethylsilane) are critical in semiconductor processing but require hazardous material protocols .

Research Findings and Industrial Relevance

- Crosslinking Efficiency: Diallyldimethoxysilane exhibits superior crosslinking density in polyolefin adhesives compared to non-allylated analogs, enhancing mechanical strength by 30–40% .

- Market Trends : Ethoxy/methoxy silanes dominate the coatings sector (60% market share), while allylated silanes are emerging in recyclable adhesives due to regulatory pressure for sustainable materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。